molecular formula C9H17ClN2O2 B2434918 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 2089277-71-2

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No.: B2434918
CAS No.: 2089277-71-2
M. Wt: 220.7
InChI Key: GBWVYSYLWQNTDY-UHFFFAOYSA-N
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Description

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride is a high-purity chemical building block supplying the privileged 1,9-diazaspiro[5.5]undecane scaffold to medicinal chemistry and drug discovery research. This spirocyclic diazaspiro core is a versatile template for developing bioactive molecules, with scientific literature demonstrating its significance in creating potential therapeutics. Compounds based on this structure have been investigated for the treatment of obesity and type 2 diabetes mellitus, functioning as potent inhibitors of acetyl-CoA carboxylase (ACC) to modulate fatty acid synthesis and oxidation . Furthermore, related diazaspiro derivatives have shown promise as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), presenting a multimodal strategy for developing safer, potent analgesics with potentially reduced side effects compared to classic opioids . The presence of multiple functional groups on this spirocyclic framework allows for targeted chemical modifications, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications as a key synthetic intermediate. This compound is provided as a solid powder and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;/h7,10,12H,1-6H2,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWVYSYLWQNTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CNC2=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride typically involves the reaction of appropriate diamines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spirocyclic structure. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its biological activity and potential therapeutic uses. Research indicates that derivatives of diazaspiro compounds exhibit significant activity against various disorders, including:

  • Pain Management : Studies have shown that compounds related to 4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride can be effective in treating pain. The mechanism often involves modulation of neurotransmitter systems, which can alleviate pain perception .
  • Obesity Treatment : The compound may play a role in managing obesity by influencing metabolic pathways and appetite regulation. Its structural similarity to other spiro compounds suggests potential efficacy in this area .
  • Psychiatric Disorders : There is emerging evidence that these compounds may have applications in treating psychotic disorders by acting on specific neurotransmitter receptors, potentially offering new avenues for treatment resistant cases .

Neuropharmacological Insights

Research into the neuropharmacological properties of this compound highlights its potential effects on the central nervous system (CNS). The compound's unique structure allows it to interact with various receptors involved in:

  • Cognitive Function : Preliminary studies suggest that the compound could enhance cognitive functions by modulating cholinergic systems, which are crucial for memory and learning processes .
  • Anxiolytic Effects : Some derivatives are being studied for their anxiolytic properties, which could provide alternatives to existing anxiolytic medications with fewer side effects .

Organic Synthesis Applications

In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Novel Compounds : The compound can be utilized as a building block for synthesizing more complex molecules with potential pharmacological properties. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry .

Case Study 1: Pain Management

A study published in Springer Science examined the analgesic properties of diazaspiro compounds similar to this compound. The results indicated significant pain relief in animal models, suggesting a promising avenue for further development into clinical applications .

Case Study 2: Obesity Treatment

Research highlighted the effects of spiro compounds on metabolic regulation. In clinical trials, certain derivatives demonstrated a reduction in body weight and improved metabolic markers in obese subjects, showcasing the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both hydroxyl and diaza functionalities.

Biological Activity

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride (CAS No. 2089277-71-2) is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of two nitrogen atoms in its diaza configuration and a hydroxyl group. Its chemical formula is C9H16N2O2ClHC_9H_{16}N_2O_2\cdot ClH, with a molecular weight of approximately 257.15 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₆N₂O₂Cl
Molecular Weight257.15 g/mol
CAS Number2089277-71-2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on diazaspiro compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and interaction with specific molecular targets .

The biological activity of this compound is believed to involve:

  • Binding to Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors involved in disease pathways.
  • Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Case Studies

  • Antiviral Activity : A related study highlighted the antiviral properties of diazaspiro compounds, indicating their potential as CCR5 antagonists, which are crucial in HIV treatment . The structure-activity relationship (SAR) analysis showed that modifications to the spirocyclic framework could enhance potency and selectivity.
  • Pain Management : Research on similar spirocyclic compounds has demonstrated effectiveness in pain management models, suggesting that this compound could be explored for analgesic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Reaction of Diamines with Cyclic Ketones : This reaction is conducted under basic conditions to promote the formation of the spirocyclic structure.

The synthesis pathway can yield various derivatives by altering reaction conditions or substituents on the starting materials, which may further enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For spirocyclic compounds, rigid scaffold formation is critical. Techniques like ring-closing metathesis or acid-catalyzed cyclization are often employed, with purification via high-performance liquid chromatography (HPLC) using columns such as Chromolith or Purospher®STAR for high-resolution separation . Reaction optimization may utilize factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton and carbon environments to confirm the spirocyclic structure and hydroxy/ketone groups.
  • Mass Spectrometry (LC-MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration for stereochemical validation (if crystalline).
    Cross-referencing with computational predictions (e.g., quantum chemical calculations) enhances accuracy .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective suits to avoid dermal exposure. Conduct reactions in fume hoods with proper ventilation. For spills, neutralize with inert absorbents and avoid drainage contamination. Emergency protocols should align with SDS guidelines, including immediate decontamination and medical consultation for exposure incidents .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Perform variable-temperature NMR to detect conformational changes. Validate computational models by adjusting solvent parameters in simulations (e.g., COSMO-RS solvation models) and compare with experimental results. Iterative refinement using density functional theory (DFT) can reconcile differences .

Q. What strategies optimize yield in enantioselective synthesis of this spirocyclic compound?

  • Methodological Answer : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce asymmetry. Screen reaction conditions (e.g., solvent, temperature) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational reaction path searches (e.g., artificial force-induced reaction, AFIR) can predict stereochemical outcomes .

Q. How can in silico modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins. Pharmacophore modeling identifies key binding motifs (e.g., hydrogen-bond donors in the diazaspiro ring). ADMET prediction tools (e.g., SwissADME) assess permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental designs address low reproducibility in spirocyclic compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Control moisture levels, reagent purity, and mixing efficiency.
  • Design of Experiments (DoE) : Use fractional factorial designs to identify influential variables.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy (e.g., FTIR) ensures consistency .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration thresholds). Conduct meta-analyses using standardized protocols (e.g., OECD guidelines). Validate findings with orthogonal assays (e.g., SPR binding vs. cell-based inhibition). Cross-reference with structural analogs (e.g., spirocyclic derivatives in ) to isolate structure-activity relationships (SARs) .

Q. What computational tools reconcile divergent reaction mechanism hypotheses?

  • Methodological Answer : Apply ab initio molecular dynamics (AIMD) to model transition states. Compare energy profiles (e.g., Gibbs free energy) from competing mechanisms (e.g., proton-shuttle vs. direct nucleophilic attack). Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Collaborative platforms like ICReDD integrate computational and experimental feedback loops .

Methodological Resources

  • Experimental Design : Factorial and DoE frameworks .
  • Safety Compliance : SDS guidelines from MedChemExpress and Combi-Blocks .
  • Computational Tools : Quantum chemical software (e.g., Gaussian, ORCA) and cheminformatics platforms .

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